
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-1-methyl-3-(4-tolyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include acids, bases, and solvents that promote the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used to carry out the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting biochemical pathways.
Alter Cellular Processes: By interacting with cellular components, it can influence various cellular processes.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the tolyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
87203-94-9 |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
6,7-dimethoxy-1-methyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-12-5-7-14(8-6-12)17-9-15-10-18(21-3)19(22-4)11-16(15)13(2)20-17;/h5-8,10-11,13,17,20H,9H2,1-4H3;1H |
InChIキー |
LJZBRRDXDXXYHG-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2CC(N1)C3=CC=C(C=C3)C)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




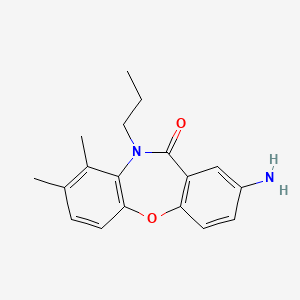
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
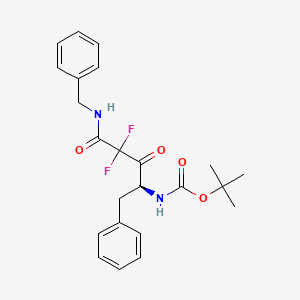
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
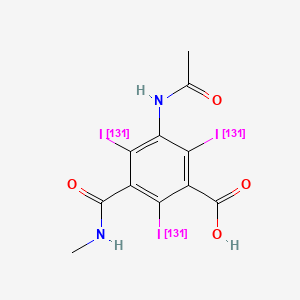
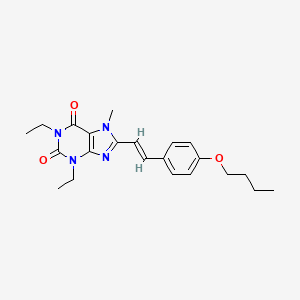
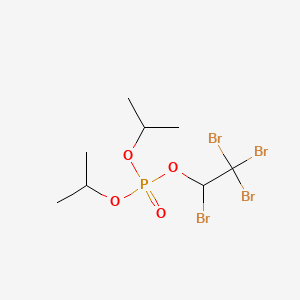
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
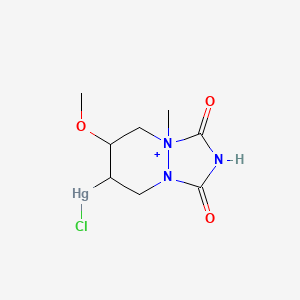
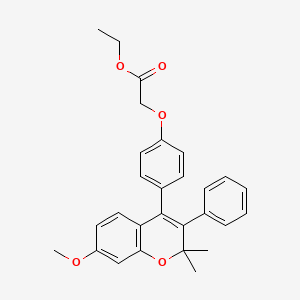
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
